molecular formula C16H13ClINO5S B8560723 Methyl 4-chloro-5-iodo-2-(2-(phenylsulfonyl)acetamido)benzoate

Methyl 4-chloro-5-iodo-2-(2-(phenylsulfonyl)acetamido)benzoate

Cat. No.: B8560723
M. Wt: 493.7 g/mol
InChI Key: AAFMQHDIOGGQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-5-iodo-2-(2-(phenylsulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C16H13ClINO5S and its molecular weight is 493.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13ClINO5S

Molecular Weight

493.7 g/mol

IUPAC Name

methyl 2-[[2-(benzenesulfonyl)acetyl]amino]-4-chloro-5-iodobenzoate

InChI

InChI=1S/C16H13ClINO5S/c1-24-16(21)11-7-13(18)12(17)8-14(11)19-15(20)9-25(22,23)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,19,20)

InChI Key

AAFMQHDIOGGQMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1NC(=O)CS(=O)(=O)C2=CC=CC=C2)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(phenylsulfonyl) acetic acid (Lancaster Synthesis Ltd., 0.771 mg, 3.85 mmol) in dichloromethane (50 mL) was added oxalyl chloride (4.17 mL, 4.17 mmol) and few drops of DMF. The reaction mixture was stirred 2 hours at room temperature. To a solution of methyl 2-amino-4-chloro-5-iodobenzoate (Intermediate 2) (1 g, 3.21 mmol) and triethylamine (1.074 mL, 7.70 mmol) in dichloromethane (50 mL) at RT was added dropwise the acid chloride prepared above. The reaction mixture was stirred at room temperature overnight then quenched with aqueous solution of NaHCO3. The organic layer was and washed with saturated NaHCO3, water and brine. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give the title compound methyl 4-chloro-5-iodo-2-(2-(phenylsulfonyl)acetamido)benzoate (1.1 g, 2.228 mmol, 69.4% yield) as pale yellow powder. LCMS: (M+H)+=494; Rt=3.58 min.
Quantity
0.771 mg
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.074 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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